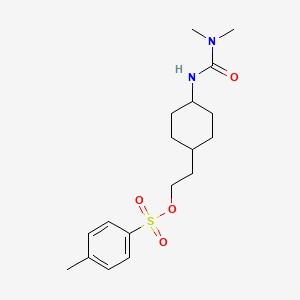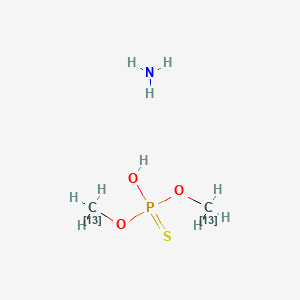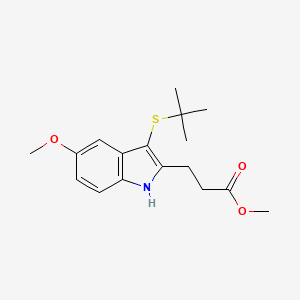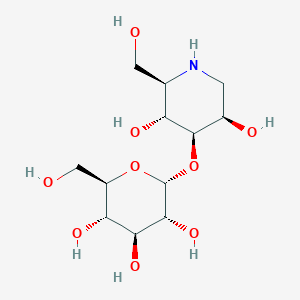![molecular formula C30H32N6O2 B13436927 1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B13436927.png)
1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2S,2’S)-2,2’-(5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis[1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))diethanone is a complex organic compound featuring a biphenyl core with imidazole and pyrrolidine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1,1’-(2S,2’S)-2,2’-(5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis[1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))diethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The imidazole and pyrrolidine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazole derivatives, while substitution reactions can produce a variety of substituted biphenyl compounds .
Scientific Research Applications
1,1’-(2S,2’S)-2,2’-(5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis[1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))diethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,1’-(2S,2’S)-2,2’-(5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis[1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))diethanone involves its interaction with specific molecular targets and pathways. The imidazole groups can bind to metal ions, influencing enzymatic activity and cellular processes. The biphenyl core provides structural stability, while the pyrrolidine groups enhance solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Daclatasvir: A compound with a similar biphenyl-imidazole structure, used as an antiviral agent.
Imidazole Derivatives: Various imidazole-containing compounds with different substituents and applications.
Biphenyl Compounds: A class of compounds with a biphenyl core, used in materials science and pharmaceuticals.
Uniqueness
1,1’-(2S,2’S)-2,2’-(5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis[1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))diethanone is unique due to its combination of biphenyl, imidazole, and pyrrolidine groups, which confer specific chemical and biological properties. This makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C30H32N6O2 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C30H32N6O2/c1-19(37)35-15-3-5-27(35)29-31-17-25(33-29)23-11-7-21(8-12-23)22-9-13-24(14-10-22)26-18-32-30(34-26)28-6-4-16-36(28)20(2)38/h7-14,17-18,27-28H,3-6,15-16H2,1-2H3,(H,31,33)(H,32,34)/t27-,28-/m0/s1 |
InChI Key |
WFHGBYUOBHZJEC-NSOVKSMOSA-N |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)C |
Canonical SMILES |
CC(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R-endo)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester (2R,3R)-2,3-Dihydroxybutanedioate](/img/structure/B13436848.png)
![alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13436859.png)
![[1-Methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3-prop-2-enylpiperidin-4-yl] propanoate;hydrochloride](/img/structure/B13436863.png)
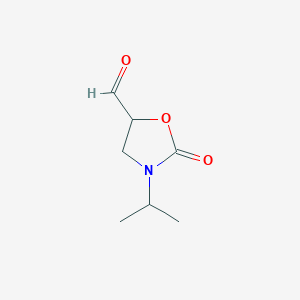

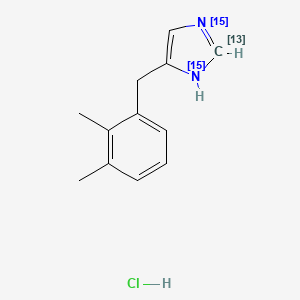
![5-Cyclopropyl-10-(1-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B13436887.png)


